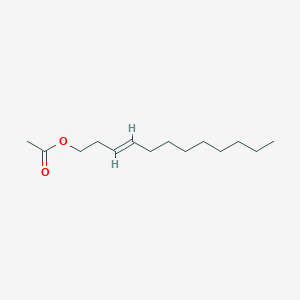

(E)-3-Dodecenyl acetate

描述

Contextualizing Semiochemicals and Pheromones in Insect Communication Systems

Semiochemicals are broadly categorized into pheromones, which mediate interactions between individuals of the same species, and allelochemicals, which mediate interactions between different species. researchgate.net Pheromones are the primary mode of chemical communication for a vast number of insect species, influencing a wide array of behaviors crucial for their survival and reproduction. researchgate.netnih.govscielo.br

There are several types of pheromones, each with a distinct function:

Sex pheromones: These are perhaps the most well-known type, typically released by one sex to attract the other for mating. researchgate.netfrontiersin.org

Aggregation pheromones: These attract both males and females to a specific location, often for feeding or to overcome host plant defenses. frontiersin.orgsakura.ne.jp

Alarm pheromones: These are released in response to a threat, warning other individuals of danger. researchgate.netresearchgate.net

Trail pheromones: These are used by social insects, such as ants, to mark paths to food sources. oup.comfrontiersin.org

The specificity of pheromonal communication is remarkable. While different species may use the same chemical compounds, the precise blend and ratio of these compounds are often unique to a particular species, ensuring that the chemical message is received only by its intended audience. sakura.ne.jp

Significance of (E)-3-Dodecenyl Acetate (B1210297) as a Model Chemical Messenger

(E)-3-Dodecenyl acetate has emerged as a significant model for studying chemical communication due to its central role as a sex pheromone component for numerous insect species, particularly within the moth family Gelechiidae. pherobase.comnih.gov Its presence and the specific behavioral responses it elicits have been the subject of extensive research.

This compound rarely acts alone. It is typically part of a multi-component blend, where the presence and ratio of other compounds, such as its geometric isomer (Z)-3-dodecenyl acetate and the saturated analogue dodecyl acetate, are critical for eliciting the full mating behavior sequence in males. oup.comnih.gov This complexity makes this compound an excellent subject for investigating the nuances of pheromone perception and processing by the insect's olfactory system.

Overview of Research Trajectories Pertaining to this compound

Research on this compound has followed a trajectory from initial identification to sophisticated behavioral and ecological studies. Early research focused on isolating and identifying the chemical structures of insect pheromones. The development of analytical techniques such as gas chromatography coupled with electroantennographic detection (GC-EAD) was instrumental in identifying this compound as a key bioactive component in the pheromone glands of various moth species. norfolkmoths.co.ukinternationaljournalssrg.org

Subsequent research has delved into the biosynthesis of this and related compounds within the insect, exploring the enzymatic pathways that lead to the production of these specific molecules. annualreviews.org Furthermore, extensive field trials have been conducted to evaluate the effectiveness of synthetic this compound and its blends for monitoring and controlling pest populations. nih.govnorfolkmoths.co.uk Current research continues to explore the mechanisms of mating disruption using this pheromone, aiming to develop more effective and environmentally benign pest management strategies. nih.govresearchgate.netnih.gov

Chemical and Physical Properties

The precise chemical and physical properties of this compound are fundamental to its function as a semiochemical. These properties determine its volatility, stability, and interaction with insect olfactory receptors.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₆O₂ | internationaljournalssrg.orgijarset.comentomologi.no |

| Molecular Weight | 226.36 g/mol | internationaljournalssrg.orgijarset.comentomologi.no |

| CAS Number | 38363-24-5 | entomologi.no |

| IUPAC Name | (E)-dodec-3-en-1-yl acetate | internationaljournalssrg.orgijarset.com |

Role in Insect Species

This compound is a key sex pheromone component for several economically important moth species, primarily in the family Gelechiidae.

In Tecia solanivora (Guatemalan Potato Tuber Moth)

The Guatemalan potato tuber moth, Tecia solanivora, is a devastating pest of potato crops in Central and South America. nih.gov The female-produced sex pheromone is a blend of three components: this compound, (Z)-3-dodecenyl acetate, and dodecyl acetate. oup.comnih.gov Field trapping studies have shown that a 100:1:20 ratio of these three compounds is highly effective at attracting male moths. nih.gov Research has also identified that the female glands of T. solanivora contain a blend of 98% this compound and 2% of its (Z) isomer. norfolkmoths.co.ukinternationaljournalssrg.org

In Scrobipalpa ocellatella (Sugar Beet Moth)

This compound is the main component of the female sex pheromone of the sugar beet moth, Scrobipalpa ocellatella. In laboratory bioassays, synthetic this compound has been shown to elicit the full sequence of sexual behavior in male moths. Field trapping experiments have confirmed its high attractiveness to male S. ocellatella.

In Other Lepidopteran Species

Beyond these two well-studied examples, this compound has been identified as an attractant for other Lepidoptera, including:

Chionodes holosericella : This species is attracted to this compound. sakura.ne.jp

Metzneria spp. : Several species within this genus are also strongly attracted to this compound. researchgate.net

Pheromone Blend Composition

The biological activity of this compound is highly dependent on its presence within a specific blend of compounds. The precise ratio of these components is often crucial for optimal attraction and mating behavior.

| Insect Species | Pheromone Components | Blend Ratio | Source(s) |

| Tecia solanivora | This compound, (Z)-3-Dodecenyl acetate, Dodecyl acetate | 100:1:20 | nih.gov |

| This compound, (Z)-3-Dodecenyl acetate | 98:2 | norfolkmoths.co.ukinternationaljournalssrg.org | |

| Scrobipalpa ocellatella | This compound | Main component |

Research on Behavioral Effects

The behavioral responses of male moths to this compound and its blends have been extensively studied using various techniques, including wind tunnel assays and field trapping.

In studies on Tecia solanivora, the addition of the (Z)-isomer at high concentrations can have an antagonistic effect, reducing the attraction of males. oup.com For instance, a 100:500 blend of (E)- and (Z)-3-dodecenyl acetate captured significantly fewer males than the E-isomer alone. oup.com

Applications in Pest Management

The species-specific nature of this compound makes it a valuable tool in integrated pest management (IPM) programs.

Mating Disruption

One of the most promising applications is in mating disruption. This technique involves permeating the atmosphere of a crop with a high concentration of the synthetic pheromone. This confuses the male moths and prevents them from locating calling females, thereby disrupting mating and reducing the subsequent larval population.

In the case of Tecia solanivora, field studies have demonstrated the effectiveness of mating disruption. Dispensers releasing a blend of this compound, (Z)-3-dodecenyl acetate, and dodecyl acetate have been shown to significantly reduce male attraction to traps and suppress mating. nih.govresearchgate.netnih.gov Interestingly, both a blend mimicking the natural female pheromone (100:1:20 ratio) and an "off-blend" (100:56:100 ratio) that is more economical to synthesize were effective in disrupting communication. researchgate.netnih.gov This suggests that the disruption is caused by a combination of camouflage of the female's signal and sensory overload in the males. nih.govresearchgate.net

Monitoring

Pheromone-baited traps are widely used to monitor insect populations. These traps can help farmers to:

Detect the presence of a pest early in the season.

Determine the geographic distribution of a pest.

Estimate the size of the pest population to make informed decisions about the need for other control measures.

For both Tecia solanivora and Scrobipalpa ocellatella, traps baited with synthetic blends containing this compound are effective monitoring tools. nih.gov

属性

分子式 |

C14H26O2 |

|---|---|

分子量 |

226.35 g/mol |

IUPAC 名称 |

[(E)-dodec-3-enyl] acetate |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h10-11H,3-9,12-13H2,1-2H3/b11-10+ |

InChI 键 |

NLVAHXQJCLXFGL-ZHACJKMWSA-N |

手性 SMILES |

CCCCCCCC/C=C/CCOC(=O)C |

规范 SMILES |

CCCCCCCCC=CCCOC(=O)C |

产品来源 |

United States |

Elucidation of Natural Occurrence and Biological Isolation Methodologies

Discovery and Initial Identification of (E)-3-Dodecenyl Acetate (B1210297)

The initial identification of (E)-3-dodecenyl acetate as a biologically active molecule arose from studies into the chemical communication of lepidopteran species. It was identified as the primary component of the female sex pheromone of the sugar beet moth, Scrobipalpa ocellatella. researchgate.net This discovery was the result of a multi-faceted analytical approach employing electroantennography (EAG), which measures the antenna response of male moths to various compounds, alongside gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to determine its precise chemical structure. researchgate.net

Similarly, researchers identified this compound as the major sex pheromone component of the Guatemalan potato moth, Tecia solanivora (Povolný), a significant pest of potato crops. researchgate.netinternationaljournalssrg.org Initial work by Nesbitt et al. led to the isolation and identification of this compound from the female moth. internationaljournalssrg.org These foundational studies established this compound as a key semiochemical for these species.

Methodologies for Extraction from Biological Matrices

The isolation of volatile and semi-volatile compounds like this compound from living organisms requires specialized extraction techniques that can handle minute quantities and preserve the chemical integrity of the target molecule.

Direct solvent extraction from the pheromone-producing glands of female moths is a common and effective method for obtaining samples for analysis. This technique involves the careful dissection of the terminal abdominal segments containing the pheromone gland. The excised glands are then immersed in a small volume of a high-purity organic solvent.

For instance, in the study of Tecia solanivora, the pheromone glands of calling females were extracted using solvents such as hexane (B92381) and dichloromethane (B109758) to isolate the volatile compounds. internationaljournalssrg.org The resulting extract, containing the pheromone components, can then be concentrated and analyzed. A similar method was used for the citrus fruit borer Ecdytolopha aurantiana, where the abdominal tips of virgin females were extracted with distilled hexane. scispace.com The choice of solvent is critical to ensure efficient extraction of the lipophilic acetate without introducing contaminants.

Table 1: Examples of Glandular Extraction of Dodecenyl Acetates

| Species | Gland Source | Extraction Solvent | Reference |

|---|---|---|---|

| Tecia solanivora | Calling female glands | Hexane, Dichloromethane | internationaljournalssrg.org |

| Ecdytolopha aurantiana | Abdominal segments (VIII & IX) of virgin females | Hexane | scispace.com |

| Spodoptera frugiperda | Pheromone glands | n-Hexane | nih.gov |

To study the chemical signals as they are naturally released by an insect, non-invasive headspace collection techniques are employed. These methods capture the volatile organic compounds (VOCs) from the air surrounding a "calling" female (i.e., one actively releasing her pheromone plume).

One such method is dynamic headspace collection , where a controlled stream of purified air is passed over the organism within an aeration chamber. The exiting air, now laden with the emitted volatiles, is drawn through a trap containing a sorbent material, such as Hayesep D®. internationaljournalssrg.org The trapped compounds are later eluted with a solvent for analysis.

Another widely used technique is Solid-Phase Microextraction (SPME) . This method utilizes a fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane). The fiber is exposed to the headspace of a calling female for a set period, during which the volatile pheromone components adsorb onto the coating. nih.govdiva-portal.org The fiber is then directly inserted into the injection port of a gas chromatograph, where the collected analytes are thermally desorbed and transferred to the analytical column. This technique is highly sensitive and requires no solvent, minimizing sample contamination. nih.govdiva-portal.org

Confirmation of Natural Isomeric Ratios (e.g., E/Z Isomers)

The biological activity of pheromones is often highly dependent on the specific ratio of their geometric isomers. For this compound, its activity is critically linked to its ratio with the corresponding (Z)-3-dodecenyl acetate.

In the case of the potato moth Tecia solanivora, detailed analyses of glandular extracts have consistently shown that the natural sex pheromone is a specific blend of this compound and its Z-isomer. researchgate.netinternationaljournalssrg.org The blend has been identified as containing approximately 98% of the (E) isomer and 2% of the (Z) isomer. researchgate.netinternationaljournalssrg.org This precise ratio is crucial for eliciting the full mating behavior sequence in male moths.

For the sugar beet moth, Scrobipalpa ocellatella, this compound is the main and most active component. While other isomers, including the (Z)-3 isomer, can trigger responses in male antennae (as shown by EAG), the (E) isomer is the potent attractant for eliciting behavioral responses in laboratory and field tests. researchgate.net The confirmation of these natural isomeric ratios is typically achieved through high-resolution gas chromatography, often coupled with electroantennographic detection (GC-EAD), which simultaneously provides chemical separation and biological activity data. researchgate.netinternationaljournalssrg.org

Table 2: Natural Isomeric Ratios of Dodecenyl Acetate Pheromones

| Species | Pheromone Components | Isomeric Ratio (E/Z) | Reference |

|---|---|---|---|

| Tecia solanivora | This compound, (Z)-3-Dodecenyl acetate | 98:2 | researchgate.netinternationaljournalssrg.org |

| Scrobipalpa ocellatella | This compound | Identified as the main component; other isomers less active | researchgate.net |

| Grapholita molesta | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate | 93:6 (approx.) | researchgate.net |

Biosynthetic Pathways and Enzymatic Mechanisms of E 3 Dodecenyl Acetate

Proposed Biosynthetic Routes to Dodecenyl Acetates

The biosynthesis of dodecenyl acetates, including the (E)-3 isomer, is believed to originate from common fatty acid precursors, primarily palmitic acid (C16) or stearic acid (C18). The proposed pathway involves a series of modifications to these saturated fatty acids to achieve the correct chain length, double bond position, and stereochemistry, culminating in the final acetate (B1210297) ester.

The general route is as follows:

De novo fatty acid synthesis: The process begins with the synthesis of saturated fatty acids, typically palmitic acid (16:Acyl-CoA) or stearic acid (18:Acyl-CoA), from acetyl-CoA in the pheromone gland.

Desaturation and Chain Modification: The saturated fatty acid undergoes desaturation to introduce a double bond. For (E)-3-dodecenyl acetate, this would likely involve a desaturase that creates a double bond at a specific position, which is then shifted to the 3rd position through chain shortening. Alternatively, a C12 acid (dodecanoic acid) could be desaturated directly at the 3rd position.

Reduction: The resulting dodecenoic acid is then reduced to the corresponding alcohol, (E)-3-dodecen-1-ol.

Acetylation: The final step is the esterification of the alcohol to form this compound.

In the case of Tecia solanivora, the pheromone blend also includes (Z)-3-dodecenyl acetate and dodecyl acetate. scielo.br This suggests a common biosynthetic origin, with variations in the desaturation and final modification steps leading to the different components of the blend.

Enzymatic Components Involved in Chain Elongation and Desaturation

The production of the diverse array of moth pheromones is made possible by a suite of specialized enzymes. While the specific enzymes for this compound synthesis are yet to be identified, their general classes and functions are well-understood.

Fatty Acid Synthases (FAS): These enzymes are responsible for the initial production of saturated fatty acids (e.g., palmitic acid) from acetyl-CoA and malonyl-CoA precursors.

Desaturases: These are key enzymes that introduce double bonds into the fatty acyl chain with specific regioselectivity (position) and stereospecificity (Z or E configuration). nih.gov Insect desaturases are typically membrane-bound proteins. nih.gov

Chain-shortening enzymes (β-oxidation): Peroxisomal β-oxidation enzymes are often employed to shorten the carbon chain of fatty acids, which can alter the position of the double bond relative to the carboxyl group. For example, a Δ11-desaturation of palmitic acid (C16) followed by two rounds of chain shortening would result in a Δ7-dodecenoic acid (C12).

Elongases: In some pathways, elongase enzymes are used to extend the carbon chain of fatty acids.

The following table summarizes the key enzymatic steps and the classes of enzymes involved in the proposed biosynthesis of the dodecenyl precursor.

| Step | Enzyme Class | Substrate (Example) | Product (Example) |

| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Acetyl-CoA + Malonyl-CoA | Palmitoyl-CoA (C16:CoA) |

| Desaturation | Acyl-CoA Desaturase | Dodecanoyl-CoA (C12:CoA) | (E)-3-Dodecenoyl-CoA |

| Chain Shortening | β-oxidation enzymes | (E)-7-Hexadecenoyl-CoA (C16) | (E)-3-Dodecenoyl-CoA (C12) |

Mechanisms of Stereospecific Double Bond Formation

The geometry of the double bond, either cis (Z) or trans (E), is critical for the biological activity of the pheromone. This stereospecificity is determined by the desaturase enzyme. Most moth pheromone desaturases produce Z-isomers. However, desaturases that produce E-isomers have also been identified. pnas.org

The formation of an (E) or trans double bond is a less common but significant feature of some moth pheromone biosynthetic pathways. The precise mechanism by which a desaturase directs the formation of an E- instead of a Z-double bond is thought to be related to the specific amino acid composition and resulting three-dimensional structure of the enzyme's active site. This structure dictates how the fatty acyl substrate is held during the hydrogen removal and double bond formation, leading to the specific stereochemical outcome.

For this compound, a specific Δ3-desaturase with a preference for producing the trans isomer would be required if the double bond is introduced on a C12 backbone. Alternatively, an (E)-desaturase acting at a different position on a longer chain fatty acid, followed by chain shortening, could also yield the (E)-3 precursor. The presence of both (E)-3 and (Z)-3 isomers in the pheromone blend of Tecia solanivora suggests either the action of two different desaturases with opposing stereospecificity or a single, less specific desaturase.

Acetylation Pathways and Precursor Derivatization

The final step in the biosynthesis of this compound is the conversion of the fatty alcohol precursor, (E)-3-dodecen-1-ol, to its acetate ester. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF).

Reduction and Acetylation:

Reduction: The fatty acyl-CoA precursor, (E)-3-dodecenoyl-CoA, is first reduced to the corresponding alcohol, (E)-3-dodecen-1-ol. This reduction is carried out by a fatty acyl reductase (FAR). These enzymes are often specific to the pheromone gland and can show selectivity for the chain length and saturation pattern of their substrates. pnas.org

Acetylation: The resulting alcohol is then acetylated using acetyl-CoA as the acetyl group donor. While the specific acetyltransferase for (E)-3-dodecen-1-ol has not been identified from insects, studies have shown that yeast acetyltransferases, such as Atf1, can efficiently acetylate C12 and C14 alcohols, demonstrating the feasibility of this enzymatic step. nih.gov

The following table outlines the final modification steps in the biosynthesis of this compound.

| Step | Enzyme Class | Substrate | Product |

| Reduction | Fatty Acyl Reductase (FAR) | (E)-3-Dodecenoyl-CoA | (E)-3-Dodecen-1-ol |

| Acetylation | Acetyltransferase (ATF) | (E)-3-Dodecen-1-ol | This compound |

Genetic and Molecular Regulation of Pheromone Biosynthesis

The production of pheromones is a tightly regulated process, often controlled by developmental and environmental cues. The expression of the biosynthetic genes is typically restricted to the female's pheromone gland and is often under the control of neuropeptides, such as Pheromone Biosynthesis Activating Neuropeptide (PBAN).

While specific studies on the genetic regulation of this compound production in species like Tecia solanivora are limited, general principles from other moths can be applied. The regulation is thought to occur at the transcriptional level, where the genes encoding the key enzymes (desaturases, reductases, acetyltransferases) are turned on or off in response to specific signals.

The evolution of new pheromone blends is often driven by changes in the genes of the biosynthetic pathway. For example, gene duplication and subsequent neofunctionalization of desaturase genes can lead to the production of novel unsaturated fatty acids. pnas.org Similarly, changes in the substrate specificity of reductases and acetyltransferases can alter the final composition of the pheromone blend. The specific ratio of this compound, (Z)-3-dodecenyl acetate, and dodecyl acetate in Tecia solanivora is likely maintained through the coordinated expression and substrate specificity of the enzymes in the biosynthetic pathway.

Synthetic Methodologies for E 3 Dodecenyl Acetate

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing (E)-3-Dodecenyl acetate (B1210297) often rely on well-established organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

A prominent and efficient method for establishing the crucial (E)-double bond in the molecule is through a modified Knoevenagel condensation. researchgate.netsci-hub.se This reaction typically involves the condensation of a long-chain aldehyde with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. sci-hub.seorganicreactions.org

Specifically, the synthesis can be initiated by reacting decanal (B1670006) with malonic acid. researchgate.net The use of a piperidinium (B107235) acetate catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures (around 100 °C) has been shown to stereoselectively produce (E)-3-dodecenoic acid in high yields (85–90%) and with excellent stereoselectivity (98–99%). researchgate.net This stereochemical control is a key advantage of this modified approach. The reaction proceeds through the formation of an enol intermediate which then reacts with the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. organic-chemistry.org

The resulting (E)-3-dodecenoic acid serves as a key intermediate which can then be further processed to obtain the final acetate product.

The typical three-step sequence is as follows:

Modified Knoevenagel Condensation: As described above, decanal is condensed with malonic acid to stereoselectively form (E)-3-dodecenoic acid. researchgate.netresearchgate.net

Reduction: The carboxylic acid group of (E)-3-dodecenoic acid is then reduced to a primary alcohol, yielding (E)-3-dodecen-1-ol. This reduction can be achieved using various reducing agents.

Acetylation: The final step involves the acylation of the (E)-3-dodecen-1-ol intermediate. This is typically accomplished by reacting the alcohol with acetic anhydride, often in the presence of a base, to form the desired (E)-3-Dodecenyl acetate. researchgate.net

Table 1: Example of a Three-Step Synthesis of this compound

| Step | Reactants | Product | Yield | Stereochemical Purity |

| 1. Knoevenagel Condensation | Decanal, Malonic Acid | (E)-3-Dodecenoic Acid | High | >98% (E) |

| 2. Reduction | (E)-3-Dodecenoic Acid | (E)-3-Dodecen-1-ol | Good | Maintained |

| 3. Acetylation | (E)-3-Dodecen-1-ol, Acetic Anhydride | This compound | Good | >98% (E) |

Data compiled from research articles describing multi-step synthetic routes. researchgate.net

The stereoselective formation of the (E)-double bond is a critical aspect of synthesizing biologically active this compound. The modified Knoevenagel condensation, as previously discussed, is a primary method for achieving this high stereoselectivity. researchgate.net The choice of solvent and catalyst system, such as piperidinium acetate in DMSO, plays a crucial role in favoring the formation of the more stable (E)-isomer. researchgate.netresearchgate.net

Other strategies for stereoselective synthesis include the Wittig reaction, although this can sometimes lead to mixtures of (E) and (Z) isomers depending on the reaction conditions and the nature of the ylide. However, specific modifications and careful selection of reagents can enhance the stereoselectivity towards the (E)-isomer.

Another approach involves the reduction of an internal alkyne. For instance, the reduction of a 3-dodecyn-1-ol (B3191523) intermediate can be controlled to yield the (E)-alkenol. Reductions using lithium aluminum hydride (LAH) are known to produce (E)-alkenols from β- or ω-alkynols. oup.com

Novel and Advanced Synthetic Protocols

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. caltech.educore.ac.uk This reaction, catalyzed by transition metal complexes (e.g., ruthenium-based catalysts like Grubbs catalysts), allows for the construction of the dodecenyl backbone through the cross-metathesis of smaller olefinic fragments. core.ac.ukgoogleapis.comgoogle.com

For instance, the cross-metathesis of a shorter chain α-olefin with a functionalized olefin can be employed to build the C12 chain of the target molecule. googleapis.com The stereoselectivity of the resulting double bond (E or Z) can often be influenced by the choice of catalyst and reaction conditions. mdpi.com While olefin metathesis offers a versatile and convergent approach, challenges can include catalyst stability and the potential for the formation of homodimerized byproducts. caltech.edu However, ongoing research is focused on developing more robust and selective catalysts to overcome these limitations. mdpi.com

While the primary focus is often on the synthesis of the (E)-isomer, the synthesis of other stereoisomers, including chiral variants, is important for studying structure-activity relationships and for understanding the biological effects of minor pheromone components. Chiral synthesis aims to produce enantiomerically pure or enriched stereoisomers.

This can be achieved through various strategies, such as the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, asymmetric hydrogenation of a prochiral olefinic precursor using a chiral rhodium catalyst can introduce a specific stereocenter. acs.org While the double bond in this compound itself is not a chiral center, the synthesis of chiral analogues or the separation of enantiomers of related compounds often relies on these advanced techniques. The development of methods for the stereoselective synthesis of all possible stereoisomers is crucial for a comprehensive understanding of the chemical ecology of the insects that utilize these compounds.

Optimization of Reaction Conditions and Yield

The synthesis of this compound with high stereoselectivity and yield is critical for its application, particularly as an insect sex pheromone. Research has focused on optimizing a multi-step synthetic pathway, most commonly a three-step process involving the creation of an (E)-3-alkenoic acid, its reduction to the corresponding alcohol, and subsequent acetylation.

A highly effective and stereoselective route begins with a modified Knoevenagel condensation. researchgate.netinternationaljournalssrg.org This key step involves the reaction of a saturated linear aldehyde, such as decanal, with malonic acid. internationaljournalssrg.orgresearchgate.net The choice of solvent and catalyst is crucial for maximizing the yield and stereochemical purity. Using dimethylsulfoxide (DMSO) as the solvent and piperidinium acetate as the catalyst at elevated temperatures (e.g., 100°C) has been shown to stereoselectively produce the (E)-3-unsaturated acid in high yields. researchgate.netresearchgate.net This reaction specifically leads to the β,γ-unsaturated acid, which is the desired intermediate for the target pheromone. internationaljournalssrg.org

The table below summarizes the yields achieved at different stages of an optimized three-step synthesis.

Table 1: Optimized Yields in a Three-Step Synthesis of this compound

| Synthetic Step | Reactants | Product | Reported Yield | Stereochemical Purity | Reference |

|---|---|---|---|---|---|

| 1. Knoevenagel Condensation | Decanal, Malonic Acid | (E)-dodec-3-enoic acid | 85-90% | 98-99% | researchgate.net |

| 2. Reduction | (E)-dodec-3-enoic acid | (E)-3-dodecen-1-ol | Not specified individually | >99% | researchgate.net |

| 3. Acetylation | (E)-3-dodecen-1-ol, Acetic Anhydride | This compound | Not specified individually | >99% | researchgate.net |

Scalability Considerations for Research and Application

Scaling up the synthesis of this compound from laboratory research to larger-scale production for agricultural applications presents several challenges. The primary goal is to maintain the high yield and, crucially, the high stereochemical purity achieved in the lab, while using cost-effective, safe, and environmentally friendly methods. researchgate.net

The multi-step nature of the common synthetic routes requires careful optimization for each stage on a larger scale. mdpi.com For instance, the Knoevenagel condensation, while highly stereoselective, involves heating with solvents like DMSO, which may require specialized equipment for large-volume reactions to ensure uniform heating and mixing. researchgate.net The use of commercially available and inexpensive starting materials, such as decanal and malonic acid, is a key advantage for scalability. researchgate.netinternationaljournalssrg.org

Alternative synthetic strategies, such as those based on the Wittig reaction or Grignard reagents, may also be considered for large-scale production. mdpi.comgoogle.com However, these methods can introduce their own scalability challenges, including the handling of pyrophoric reagents (in the case of Grignard synthesis) or the generation of byproducts that are difficult to remove (e.g., triphenylphosphine (B44618) oxide from the Wittig reaction). masterorganicchemistry.com

Formation and Separation of Isomeric Byproducts (e.g., (Z)-3-Dodecenyl Acetate)

A significant challenge in the synthesis of this compound is the concurrent formation of its geometric isomer, (Z)-3-dodecenyl acetate. researchgate.net The biological activity of insect pheromones is often highly dependent on the specific isomeric ratio, and the presence of the wrong isomer can inhibit the desired behavioral response. The sex pheromone of the potato moth Tecia solanivora, for example, contains 98% this compound and only 2% of the (Z)-isomer. researchgate.netinternationaljournalssrg.org

The formation of the (Z)-isomer often occurs as a minor byproduct in stereoselective reactions designed to favor the (E)-isomer, such as the modified Knoevenagel condensation. researchgate.net Other synthetic routes, like certain Wittig reactions, can be less selective and produce a mixture of (E) and (Z) isomers, making purification a major drawback of such procedures. tandfonline.com

Separating these closely related isomers is a critical and often difficult step. Due to their similar physical properties, standard distillation is often ineffective. High-performance liquid chromatography (HPLC) or column chromatography on silica (B1680970) gel impregnated with a silver salt (argentation chromatography) are common laboratory methods for separating geometric isomers. tandfonline.com For example, a crude product containing a mixture of dodecadienyl acetate isomers was successfully purified using a column with 15% silver nitrate (B79036) (AgNO₃) on silica gel. tandfonline.com Another potential technique for separating isomers is the use of urea (B33335) inclusion complexes, which can preferentially complex with one isomer, allowing for its removal. google.com

Table 2: Purity and Isomeric Composition of Synthesized Dodecenyl Acetate

| Synthetic Method | Target Isomer | Isomeric Purity/Ratio | Byproducts | Purification Method | Reference |

|---|---|---|---|---|---|

| Modified Knoevenagel Condensation | This compound | 98% (E), 2% (Z) | (Z)-3-dodecenyl acetate | Not specified, purity of final product reported | researchgate.netinternationaljournalssrg.org |

| Wittig Reaction followed by isomerization | (3E, 5Z)-3,5-dodecadienyl acetate | Mixture of (E) and (Z) isomers | (E,E)-isomer | AgNO₃/SiO₂ column chromatography | tandfonline.com |

Advanced Analytical Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of pheromone analysis, enabling the separation and quantification of volatile compounds from complex mixtures.

Gas Chromatography (GC) Applications in Pheromone Analysis

Gas chromatography is extensively used for the analysis of (E)-3-dodecenyl acetate (B1210297) and other lepidopteran pheromones. researchgate.net The technique's high resolution allows for the separation of closely related isomers, which is critical as the biological activity of pheromones is often dependent on the precise isomeric blend. researchgate.net In the analysis of dodecenyl acetate isomers, different GC columns, such as polar (e.g., DB-Wax, PEG) and non-polar (e.g., DB-5, OV-1), are employed to achieve optimal separation. nist.govtandfonline.comdiva-portal.org For instance, the analysis of positional isomers of dodecenyl acetate has been successfully performed on a 2-meter coiled glass column with 1% OV-1 as the stationary phase. tandfonline.com

The retention time of (E)-3-dodecenyl acetate varies depending on the column and analytical conditions. The NIST Chemistry WebBook provides Kovats retention indices for this compound on different columns, which aids in its identification. nist.gov For example, on a DB-5 capillary column, a retention index of 1593 has been reported. nist.gov The choice of a polar or non-polar column can significantly impact the elution order of isomers; for example, on a polar DB-23 column, 3-dodecenyl acetate elutes faster than 2-dodecenyl acetate. tandfonline.com

Table 1: Gas Chromatography Columns and Conditions for Dodecenyl Acetate Analysis

| Column Type | Stationary Phase | Application | Reference |

| Capillary | DB-5 | Pheromone blend analysis | nist.gov |

| Capillary | DB-Wax | Pheromone gland extract analysis | diva-portal.orgunirioja.es |

| Capillary | PEG | Isomer resolution | nist.gov |

| Coiled Glass | OV-1 | Positional isomer separation | tandfonline.com |

| Capillary | SE-54 | Pheromone analysis | unirioja.es |

Electroantennographic Detection (GC-EAD) for Biological Activity Assessment

Gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique that directly links the chemical information from the GC with the biological response of an insect's antenna. This method is indispensable for identifying biologically active compounds in complex pheromone blends. frontiersin.orgtea-science.com In the study of Scrobipalpa ocellatella, GC-EAD was instrumental in identifying this compound as the main component of the female sex pheromone, as it elicited the maximum electroantennographic response from male antennae. researchgate.net Similarly, for the potato moth Tecia solanivora, GC-EAD studies confirmed that a mixture of this compound and its Z isomer caused significant male antennal responses. researchgate.net

The technique involves splitting the effluent from the GC column, with one part going to a standard detector (like a flame ionization detector, FID) and the other passing over an insect antenna, from which electrical signals are recorded. researchgate.net This simultaneous recording allows researchers to pinpoint which specific compounds in a gland extract or air sample are detected by the insect. scispace.comscispace.com For example, in the analysis of the Asian corn borer, Ostrinia furnacalis, GC-EAD has been used to identify plant volatiles that cause significant electrophysiological responses. frontiersin.org

Liquid Chromatography Methods for Related Compounds

While gas chromatography is the primary method for analyzing volatile pheromones like this compound, liquid chromatography (LC) is valuable for the analysis of related, less volatile compounds or for preparative scale purification of synthesized pheromones. High-performance liquid chromatography (HPLC), particularly on silver nitrate-impregnated silica (B1680970) gel, has been used to separate geometric isomers of dodecenyl acetates during synthesis. diva-portal.org

In a broader context, LC coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing long-chain fatty acids and their derivatives. nih.govresearchgate.net For instance, a reversed-phase C8 LC-MS method has been developed for the analysis of fatty acids containing 14 to 36 carbon atoms. nih.govresearchgate.net Such methods, while not directly applied to the volatile this compound itself, are crucial for studying the biosynthesis of fatty acid-derived pheromones and for analyzing non-volatile precursors or metabolites. The use of ion-pairing agents like tributylamine (B1682462) or modifiers such as ammonium (B1175870) acetate can enhance the ionization and detection of these long-chain molecules in LC-MS systems. nih.govresearchgate.netwaters.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Beyond basic identification, spectroscopic and spectrometric techniques provide detailed structural information, which is crucial for confirming the identity and analyzing the composition of pheromone blends.

Mass Spectrometry (MS) in Pheromone Identification and Blend Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of pheromone components. tea-science.comnih.gov The electron impact (EI) mass spectrum of this compound and its isomers provides characteristic fragmentation patterns that aid in their identification. tandfonline.com For dodecenyl acetates, a characteristic ion at m/z 61 ([CH3COOH+H]+) is often observed, indicating an acetate functional group. researchgate.net However, the molecular ion (M+) peak for long-chain acetates can be weak or absent in EI-MS. diva-portal.org

Analysis of the fragmentation patterns can help in locating the position of the double bond in isomeric dodecenyl acetates. tandfonline.com The relative intensities of specific fragment ions can be used to distinguish between positional isomers. tandfonline.com For instance, the mass spectra of different dodecenyl acetate isomers at 70 eV show variations in the predominant fragment ions, which can be diagnostically useful. tandfonline.com

In cases where the double bond position is ambiguous, chemical derivatization techniques, such as reaction with dimethyl disulfide (DMDS), can be employed prior to GC-MS analysis. researchgate.netscispace.com The resulting DMDS adducts provide clear fragmentation patterns that reveal the original position of the double bond. researchgate.net

Table 2: Key Mass Spectral Fragments for Dodecenyl Acetates

| m/z | Ion | Significance | Reference |

| 226 | [M]+ | Molecular Ion | core.ac.uk |

| 166 | [M-60]+ | Loss of acetic acid | diva-portal.org |

| 61 | [CH3COOH+H]+ | Characteristic of acetates | researchgate.net |

| 43 | [CH3CO]+ | Acetyl cation | tandfonline.com |

Assessment of Purity and Isomeric Composition in Research Samples

The biological activity of this compound as a pheromone is highly dependent on its isomeric purity. The presence of even small amounts of the (Z)-isomer can significantly affect the behavioral response of the target insect. researchgate.net Therefore, accurate determination of the isomeric ratio is critical in research and for the development of effective pest management tools.

Synthetic routes for this compound often produce the (Z)-isomer as a byproduct. researchgate.netinternationaljournalssrg.org Researchers have reported syntheses achieving high stereochemical purity, with some protocols yielding this compound with a purity of 98% or greater. diva-portal.orgresearchgate.netinternationaljournalssrg.org The isomeric purity is typically assessed using high-resolution capillary gas chromatography on columns with different polarities, which can separate the E and Z isomers. diva-portal.org For instance, the isomers of 3,5-dodecadienyl acetate were separated on both DB-5 and DB-Wax columns, and were determined to be isomerically >98% pure. diva-portal.org

In addition to chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable tool for confirming the stereochemistry of the double bond in the final synthesized product and its intermediates. researchgate.net

Methodologies for Analyzing Pheromone Release Dynamics from Delivery Systems

The effective application of this compound in pest management is critically dependent on the controlled and predictable release from its delivery system. Researchers employ a variety of sophisticated analytical methodologies to characterize the release dynamics of this pheromone from different dispenser types. These techniques are essential for quality control, optimizing dispenser longevity, and understanding how environmental factors influence release rates. The primary goals of these analyses are to quantify the amount of pheromone released over time and to ensure its chemical integrity.

A common approach to studying release dynamics involves aging dispensers under controlled laboratory conditions or in the field. At specific intervals, the amount of pheromone released is determined. This can be achieved through direct analysis of the remaining pheromone in the dispenser or by collecting the volatilized pheromone from the surrounding air.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free and versatile technique used for collecting volatile compounds like this compound from the air surrounding a dispenser. sigmaaldrich.complos.orgnih.gov It utilizes a fused silica fiber coated with a stationary phase that adsorbs the analyte. sigmaaldrich.com For volatile pheromones, headspace SPME (HS-SPME) is typically employed, where the fiber is exposed to the vapor phase above the dispenser in a sealed container. sigmaaldrich.comresearchgate.net The choice of fiber coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), is crucial for efficient trapping of the target acetate. researchgate.net After a defined sampling time, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. d-nb.info SPME is valued for its sensitivity, ease of use, and minimal sample preparation. sigmaaldrich.com

Gas Chromatography (GC) Based Methods

Gas chromatography is the cornerstone for the separation and quantification of this compound released from dispensers.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination allows for both the identification and precise quantification of the released pheromone. nih.gov The dispenser or an extract of the collected volatiles is injected into the GC, where the compounds are separated based on their boiling points and interaction with the capillary column. The eluting compounds then enter the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint, confirming the identity of this compound and detecting any potential degradation products. researchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID): When the identity of the pheromone is already known, GC-FID is a robust and reliable method for quantification. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the analyte, allowing for accurate determination of release rates.

Gas Chromatography-Electroantennographic Detection (GC-EAD): To ensure that the released this compound is biologically active, GC-EAD is employed. grafiati.comgrafiati.com This technique splits the effluent from the GC column into two paths: one to a standard detector (like FID or MS) and the other to an insect antenna preparation. psu.edueje.cz As compounds elute, the antenna's electrical response is recorded. A significant response at the retention time of this compound confirms that the released compound is still capable of eliciting a response in the target pest. internationaljournalssrg.orgscispace.com

Dynamic Air Sampling (Volatile Collection)

To measure the actual amount of pheromone released into the air, dynamic air sampling systems are used. This method involves placing the dispenser in a chamber and passing a controlled flow of purified air over it. The exiting air, now containing the volatilized pheromone, is passed through an adsorbent trap (e.g., a tube containing a polymer like Porapak Q or Tenax®) that captures the organic molecules. The trapped compounds are then eluted with a solvent and analyzed by GC-MS or GC-FID. This method provides a direct measurement of the pheromone release rate under specific temperature, humidity, and airflow conditions. uliege.be

Gravimetric Analysis

A simpler, though less detailed, method for estimating release rates is by gravimetric analysis. mdpi.com This involves weighing the pheromone dispensers at regular intervals over the course of the study. uliege.be The weight loss is attributed to the release of the pheromone. While this method is straightforward and non-destructive, it does not provide information about the chemical composition of the released volatiles and assumes that all weight loss is due to the active ingredient. uliege.be It is often used in conjunction with chemical analysis to provide a comprehensive picture of dispenser performance.

The data gathered from these methodologies are crucial for developing effective and reliable pheromone-based pest control products. The selection of the analytical method depends on the specific research question, whether it is routine quality control, detailed kinetic studies, or the assessment of biological activity.

Table of Methodologies for Analyzing Pheromone Release Dynamics

| Methodology | Principle | Information Obtained | Key Advantages | Key Limitations |

| Solid-Phase Microextraction (SPME) | Adsorption of volatile analytes onto a coated fiber, followed by thermal desorption for GC analysis. sigmaaldrich.com | Qualitative and quantitative analysis of volatiles in the headspace around the dispenser. | Solvent-free, sensitive, simple sample preparation. sigmaaldrich.com | Competitive adsorption can occur with complex volatile blends. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatiles by GC followed by identification based on mass-to-charge ratio by MS. nih.gov | Definitive identification and quantification of released pheromone and degradation products. researchgate.net | High specificity and sensitivity; structural information. | Higher equipment cost compared to GC-FID. |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | GC separation coupled with an insect antenna as a biological detector. grafiati.comgrafiati.com | Identifies which of the released compounds are biologically active to the target insect. internationaljournalssrg.org | Directly links chemical analysis with biological activity. | Requires live, responsive insect antennae; can be technically demanding. |

| Dynamic Air Sampling | Controlled airflow over a dispenser with subsequent trapping of volatiles on an adsorbent material. uliege.be | Direct measurement of the release rate (mass per unit time) under controlled conditions. | Provides realistic release rate data. | Can be complex to set up; sensitive to environmental variables. |

| Gravimetric Analysis | Measuring the weight loss of a dispenser over time. mdpi.com | Estimation of the total amount of material released. | Simple, non-destructive, low cost. | Non-specific; assumes all weight loss is the active pheromone. uliege.be |

Biological Activity and Ecological Significance of E 3 Dodecenyl Acetate

Pheromonal Function in Intraspecific Communication

(E)-3-Dodecenyl acetate (B1210297) is a key component in the pheromone blends used for communication within a species, particularly for attracting mates.

(E)-3-Dodecenyl acetate has been identified as a primary component of the female sex pheromone in several species of Lepidoptera. Research has shown it to be the main constituent of the sex pheromone of the sugar beet moth, Scrobipalpa ocellatella. researchgate.netresearchgate.netpherobase.com In this species, the identification of this compound was accomplished through a combination of electroantennography, gas chromatography, ozonolysis, and mass and NMR spectroscopy. researchgate.netresearchgate.net

Similarly, it is a major component of the sex pheromone of the Guatemalan potato moth, Tecia solanivora. internationaljournalssrg.org Studies have revealed that the pheromone produced by virgin female T. solanivora moths contains approximately 98% this compound, with the (Z)-isomer present at around 2%. internationaljournalssrg.orgresearchgate.net It has also been identified as an attractant for other Lepidoptera, such as various Metzneria species. researchgate.net

| Species | Family | Common Name | Role of this compound |

| Scrobipalpa ocellatella | Gelechiidae | Sugar Beet Moth | Main sex pheromone component researchgate.netresearchgate.netpherobase.com |

| Tecia solanivora | Gelechiidae | Guatemalan Potato Moth | Major sex pheromone component (approx. 98%) internationaljournalssrg.orgresearchgate.net |

| Metzneria spp. | Gelechiidae | - | Attractant researchgate.net |

The presence of this compound in the environment triggers a distinct sequence of behaviors in receptive male moths, guiding them toward the pheromone source, which is typically a calling female.

Upon detection of this compound, male moths exhibit a series of behaviors that constitute the initial phases of mating. For instance, in laboratory bioassays, synthetic this compound has been shown to elicit the complete sequence of sexual behavior in male S. ocellatella moths. researchgate.net This includes activation from a resting state, wing fanning, and intense searching movements as they attempt to locate the origin of the pheromone plume. slu.se This sequence of behaviors is a classic response to a primary sex pheromone component. oup.com

Wind tunnel or flight tunnel assays are standard laboratory methods used to study the orientation behavior of moths in response to pheromones. While detailed flight tunnel data for species where this compound is the sole primary component is not extensively detailed in the provided search results, the methodology is well-established. For many moth species, the primary pheromone component, such as this compound, is responsible for initiating upwind flight in a pheromone plume. oup.com Studies on Tecia solanivora have utilized flight tunnels to demonstrate that air permeated with a blend containing this compound can disrupt the attraction of naive males to calling females. nih.gov This indicates that the compound effectively stimulates and guides the flight of the males, and that saturating the environment with it can confuse them, a principle used in mating disruption for pest control. nih.gov

Behavioral Responses Elicited in Target Organisms (e.g., Male Moths)

Neurophysiological Mechanisms of Chemoreception

The behavioral responses to this compound are initiated by its detection by specialized olfactory receptor neurons on the antennae of the male moth.

In the case of the sugar beet moth, Scrobipalpa ocellatella, EAG response profiles to a series of different unsaturated acetates, alcohols, and aldehydes demonstrated that this compound elicited the maximum response from the male antennae. researchgate.netresearchgate.net This strong and specific response underscores its importance as the primary channel of chemical communication for mating in this species. Similarly, significant male antennal responses to a mixture of this compound and its Z-isomer have been recorded in Tecia solanivora using coupled gas chromatography-electroantennographic detection (GC-EAD). internationaljournalssrg.org

| Species | Technique | Finding |

| Scrobipalpa ocellatella | Electroantennography (EAG) | Elicited the maximum EAG response in male antennae compared to a range of other related compounds. researchgate.netresearchgate.net |

| Tecia solanivora | Gas Chromatography-Electroantennographic Detection (GC-EAD) | Caused significant male antennal responses. internationaljournalssrg.org |

Olfactory Receptor Neuron (ORN) Specificity and Sensitivity

The perception of this compound by insects is a highly specific process mediated by specialized Olfactory Receptor Neurons (ORNs) located in the antennae. oup.comfrontiersin.org These neurons are finely tuned to detect specific pheromone components, allowing the insect to distinguish its species-specific signal from a complex olfactory background. oup.comslu.se The axons from these odorant-specific sensory neurons converge in distinct regions of the brain's antennal lobe called glomeruli, creating a specific pattern of activity that defines the odor. oup.compsu.edu

In male moths, the antennal lobes contain a prominent structure known as the macroglomerular complex (MGC), which is exclusively dedicated to processing sex pheromone information. oup.com Research on various moth species has demonstrated that different ORNs, each housed within sensory hairs called sensilla trichodea, respond to specific components of a pheromone blend. oup.commdpi.com For instance, in the moth Agrotis ipsilon, three distinct functional types of pheromone-sensitive ORNs have been identified, each specifically tuned to one of the three main components of its pheromone blend: cis-7-dodecenyl acetate, cis-9-tetradecenyl acetate, and cis-11-hexadecenyl acetate. mdpi.com Similarly, in the cabbage looper moth, Trichoplusia ni, neurons that respond specifically to the sex pheromone component (Z)-7-dodecenyl acetate send their axons to a particular subcompartment of the MGC. oup.com This one-to-one mapping ensures a high degree of fidelity in signal processing. oup.com

The sensitivity of these ORNs is remarkable, capable of detecting pheromone molecules at extremely low concentrations. nih.govnih.gov The response dynamics of ORNs are complex, often exhibiting a phasic-tonic pattern where an initial burst of firing is followed by a sustained, lower-frequency response to a continuous stimulus. nih.gov The sensitivity and response can be modulated by various factors, including the concentration of the pheromone and the temporal pattern of its delivery. nih.govnih.gov Studies on Agrotis ipsilon have shown that projection neurons (PNs), which receive input from ORNs, are even more sensitive than the ORNs themselves, capable of responding to pheromone concentrations three orders of magnitude lower. nih.gov This amplification is achieved through the convergence of many ORNs onto a smaller number of PNs. nih.gov

While direct single-sensillum recording studies specifically on ORNs tuned to this compound are not detailed in the provided research, the principles of specificity are clear. For the Guatemalan potato moth, Tecia solanivora, the male's attraction is mediated by a precise blend where this compound is the major component (around 98%), with its geometric isomer, (Z)-3-dodecenyl acetate, present in a small ratio (around 2%). researchgate.netresearchgate.net This indicates that the male moth's ORNs can distinguish between these two isomers, a common feature in insect olfaction where geometric configuration is critical for biological activity.

Ecological Role in Insect-Plant Interactions

The function of this compound often extends beyond simple mate attraction, playing a role within a broader ecological context where chemical signals from host plants are crucial. slu.seresearchgate.net

Host plant volatiles can significantly influence an insect's perception of and response to sex pheromones like this compound. slu.seeje.cz This interaction is often synergistic, meaning the combination of the pheromone and plant odors elicits a stronger behavioral response than either stimulus would alone. eje.czeje.cz This integration of signals ensures that reproductive activities, such as mating, occur in locations that are also suitable for feeding and oviposition. slu.se

Research has shown that for many insect species, the presence of host plant volatiles enhances the attractiveness of sex pheromones. researchgate.neteje.czeje.cz For example, in the grapevine moth, Lobesia botrana, a blend of host plant volatiles, including (Z)-3-hexenyl acetate, significantly increased the male's response to the synthetic sex pheromone blend. eje.czeje.cz Similarly, certain plant-derived compounds can modulate the activity of pheromone-specific ORNs. mdpi.com In studies on Agrotis ipsilon, green leaf volatiles like (Z)-3-hexenyl acetate and linalool (B1675412) were found to activate pheromone-sensitive ORNs, although they could also sometimes reduce the neurons' response to the actual pheromone, a phenomenon known as mixture suppression. mdpi.com

This modulation can even counteract the effects of inhibitory compounds. In Lobesia botrana, the inhibitory effect of a synthetic pheromone analog was offset by the presence of a host plant volatile blend. eje.czeje.cz These findings suggest that the olfactory system of the insect is adapted to process a blend of signals from both mates and host plants to make crucial behavioral decisions. slu.se

Table 1: Examples of Host Plant Volatile Interactions with Insect Pheromones

| Insect Species | Pheromone Component(s) | Interacting Plant Volatile(s) | Observed Effect |

| Lobesia botrana (Grapevine Moth) | (7E,9Z)-dodeca-7,9-dienyl acetate & others | (E)-β-caryophyllene, 1-hexanol, (Z)-3-hexenyl acetate, 1-octen-3-ol | Significant increase in male response to the pheromone blend. eje.czeje.cz |

| Agrotis ipsilon (Black Cutworm Moth) | (Z)-7-dodecenyl acetate | (Z)-3-hexenyl acetate, Linalool, (E)-2-hexenal | Modulation of ORN and MGC neuron activity; can be agonistic or cause mixture suppression. mdpi.com |

| Grapholita molesta (Oriental Fruit Moth) | (Z)-8-dodecenyl acetate & others | General host-plant volatiles | Enhanced attractiveness to male moths. nwsuaf.edu.cn |

| Gymnandrosoma aurantianum (Macadamia Nut Borer) | (E)-8-dodecenyl acetate | Ocimene | A 10:1 ratio of ocimene to the pheromone captured the highest number of both males and females. researchgate.net |

The chemical signal of this compound does not operate in a vacuum. It is part of a complex suite of semiochemicals and other sensory cues that guide insect behavior. researchgate.net This multimodal signaling can involve a combination of different chemical compounds (pheromones, plant volatiles) as well as cues from other sensory modalities like vision or touch. researchgate.netscienceopen.com

For example, the behavioral response to a pheromone can be influenced by other, structurally related compounds that act as antagonists or inhibitors. eje.cz In the case of Tecia solanivora, the precise ratio of this compound to its Z-isomer is critical for optimal male attraction, highlighting the interplay between closely related semiochemicals. slu.se The presence of an "off-blend" ratio can be used in mating disruption strategies. researchgate.net

Temporal and Environmental Influences on Pheromone Activity

The effectiveness of this compound as a signaling molecule is subject to temporal patterns and prevailing environmental conditions. slu.sepsu.edu

The release of and response to sex pheromones are often tightly controlled by an internal circadian clock. psu.eduresearchgate.net In many moth species, these behaviors are restricted to specific times of day, typically during the scotophase (dark period). psu.eduresearchgate.net This temporal synchronization of female "calling" (pheromone release) and male responsiveness is crucial for successful mating. researchgate.net

For many moths, the daily light-dark cycle entrains this rhythm. researchgate.net The onset of darkness often serves as a key cue to initiate calling behavior and heighten male sensitivity to the pheromone. psu.edu For example, in the Oriental fruit moth, Grapholita molesta, female calling and male responsiveness are largely confined to a few hours before the end of the photophase. psu.edu These rhythms are endogenous, as they can persist for some time even under constant dark or light conditions, a hallmark of a true circadian rhythm. researchgate.net The molecular basis for these rhythms involves the cyclical expression of "clock" genes. nih.gov While specific studies on the circadian release of this compound by Tecia solanivora are not detailed, it is a well-established principle for nocturnal moths. researchgate.net

Environmental conditions, particularly temperature, can significantly affect pheromone-mediated behaviors. psu.eduresearchgate.net Temperature can influence the timing of insect activity. In the Oriental fruit moth, cooler spring temperatures were correlated with an advancement of male attraction to earlier, warmer hours of the day. psu.edu This suggests that while behavior is governed by an internal clock, it can be modified by external factors to optimize activity within a suitable temperature window. psu.edu There appear to be both upper and lower temperature thresholds that define the range for calling and mating behaviors. psu.edu

Environmental factors can also impact the chemical profile of signals. The composition and amount of volatiles released by plants can vary with factors like light conditions and temperature, which in turn could affect the synergistic interaction with pheromones. slu.se The release rate of synthetic pheromones from dispensers used in pest management is also known to be influenced by temperature and air movement. researchgate.net

Structure Activity Relationships Sar of E 3 Dodecenyl Acetate Analogs

Impact of Geometric Isomerism (E/Z) on Biological Activity

Geometric isomerism at the double bond is a cornerstone of pheromone specificity. The spatial arrangement of substituents around the carbon-carbon double bond—either trans (E) or cis (Z)—dramatically influences how the molecule fits into a specific olfactory receptor. For many insect species, one isomer is highly attractive while the other is inactive or, in many cases, inhibitory.

(E)-3-Dodecenyl acetate (B1210297) serves as the primary sex pheromone component for the sugar beet moth, Scrobipalpa ocellatella, and the Guatemalan potato moth, Tecia solanivora. researchgate.netresearchgate.net Research on S. ocellatella using electroantennography (EAG), which measures the electrical response of the entire antenna to a chemical stimulus, showed that the male moth antenna responds most strongly to (E)-3-dodecenyl acetate. researchgate.net The corresponding (Z)-3 isomer elicits a significantly weaker response. researchgate.net

In the case of the Guatemalan potato moth, the naturally produced female sex pheromone is a precise blend, consisting of approximately 98% this compound and 2% of its geometric isomer, (Z)-3-dodecenyl acetate. researchgate.netresearchgate.netresearchgate.net This specific ratio is crucial for optimal attraction.

Conversely, in some species, the roles are reversed, and the (E)-isomer can act as an antagonist to the attractive (Z)-isomer. For example, in the moth Cnephasia longana, the primary sex pheromone is (Z)-9-dodecenyl acetate. The presence of the (E)-9-dodecenyl acetate isomer inhibits the attraction of males to the (Z) pheromone, demonstrating the critical importance of isomeric purity for species-specific communication. This inhibitory effect highlights how different species can utilize the same basic molecular structures but assign opposite behavioral functions to their geometric isomers, a key mechanism for maintaining reproductive isolation.

Interactive Table: Comparative Biological Activity of (E/Z)-Dodecenyl Acetate Isomers

| Species | (E)-Isomer Role | (Z)-Isomer Role | Reference |

|---|---|---|---|

| Scrobipalpa ocellatella (Sugar Beet Moth) | Primary Attractant (Strong EAG response) | Weak Attractant (Weaker EAG response) | researchgate.net |

| Tecia solanivora (Guatemalan Potato Moth) | Major Pheromone Component (98% of blend) | Minor Pheromone Component (2% of blend) | researchgate.netresearchgate.netresearchgate.net |

| Cnephasia longana | Inhibitor/Antagonist (to the Z-9 isomer) | Primary Attractant (as Z-9-dodecenyl acetate) |

Influence of Chain Length Modifications on Pheromonal Response

The length of the hydrocarbon chain is another critical factor governing the specificity and efficacy of a pheromone. Modifications in chain length, even by a single carbon atom, can lead to a complete loss of activity or a shift in species-specificity. The olfactory receptors of insects are tuned to recognize molecules within a narrow range of chain lengths. researchgate.net

While this compound is a C12 acetate, studies on related compounds show the profound effect of altering this length. For instance, the pheromone system of the black cutworm, Agrotis ipsilon, utilizes a blend of acetates with different chain lengths: (Z)-7-dodecenyl acetate (C12), (Z)-9-tetradecenyl acetate (C14), and (Z)-11-hexadecenyl acetate (C16). oup.com The specific ratio of these components is vital for attraction. Similarly, the pheromone of Streltzoviella insularis is a blend that includes (Z)-5-dodecenyl acetate (C12) along with (Z)-3- and (E)-3-tetradecenyl acetate (C14). plos.org

Interactive Table: Effect of Chain Length Variation in Pheromone Blends Containing Dodecenyl Acetate Analogs

| Species | Pheromone Components & Chain Lengths | Observation | Reference |

|---|---|---|---|

| Agrotis ipsilon (Black Cutworm) | (Z)-7-dodecenyl acetate (C12), (Z)-9-tetradecenyl acetate (C14), (Z)-11-hexadecenyl acetate (C16) | A multi-chain length blend is required for attraction. | oup.com |

| Streltzoviella insularis | (Z)-5-dodecenyl acetate (C12), (Z)-3-tetradecenyl acetate (C14), (E)-3-tetradecenyl acetate (C14) | Utilizes a blend of C12 and C14 acetates. | plos.org |

| General Lepidoptera | (Z)-9-dodecenyl acetate (C12) vs. (Z)-9-tetradecenyl acetate (C14) | The extended C14 chain shifts species specificity compared to C12 analogs. |

Role of Functional Group Substitutions on Receptor Binding and Behavioral Efficacy

The acetate moiety (-OAc) is the terminal functional group in this compound and is essential for its interaction with the target receptor. Replacing this group with other functionalities, such as an alcohol (-OH), aldehyde (-CHO), or ketone, drastically alters the molecule's electronic properties and hydrogen-bonding capabilities, which in turn affects receptor binding and the subsequent behavioral response. annualreviews.orggoogle.com

Systematic studies have shown that the natural pheromone is almost always the most effective compound. annualreviews.org For many moth species, the corresponding alcohol or aldehyde of an active acetate pheromone is often less active or can be inhibitory. For instance, in the grape berry moth, the addition of (Z)-9-dodecenol (the alcohol analog) to the primary pheromone (Z)-9-dodecenyl acetate results in a strong reduction in male trap captures. oup.com Similarly, electroantennogram studies on the sugar beet moth showed that while this compound was highly active, the corresponding alcohol and aldehyde analogs elicited much weaker responses. researchgate.net

Other chemical modifications, such as fluorination, have been explored to create pheromone mimics. Introducing fluorine atoms can alter the molecule's stability and electronic profile. In some cases, fluorinated analogs can retain or even enhance biological activity, while in others, they act as potent antagonists. annualreviews.org For example, while not a dodecenyl acetate, a trifluoroacetate (B77799) analog of the main pheromone component of Mamestra brassicae evoked lower EAG responses and strongly inhibited male attraction in the field. annualreviews.org These findings underscore the high degree of chemical specificity required at the functional group for a molecule to be an effective pheromone.

Interactive Table: Impact of Functional Group Substitution on Dodecenyl Acetate Analog Activity

| Original Compound Class | Substituted Functional Group | General Effect on Biological Activity | Example Species/Context | Reference |

|---|---|---|---|---|

| Dodecenyl Acetate | Alcohol (-OH) | Reduced activity or antagonism | Grape Berry Moth (Endopiza viteana) | oup.com |

| Dodecenyl Acetate | Aldehyde (-CHO) | Reduced activity or antagonism | Sugar Beet Moth (Scrobipalpa ocellatella), Ostrinia nubilalis | researchgate.netannualreviews.org |

| Dodecenyl Acetate | Ketone | Antagonistic/Inhibitory | Grapevine Moth (Lobesia botrana) | eje.cz |

| Dodecenyl Acetate | Trifluoroacetate (-OCOCF₃) | Often inhibitory or antagonistic | Mamestra brassicae (related species) | annualreviews.org |

Synergistic and Antagonistic Effects of Pheromone Blend Components

Insect pheromones rarely consist of a single compound. More often, they are precise blends of two or more components, where the minor components can have profound synergistic or antagonistic effects on the primary attractant. A synergist is a compound that, while having little to no activity on its own, significantly enhances the attractive power of the main pheromone. An antagonist, conversely, reduces or completely blocks the response to the main pheromone.

The pheromone of the Guatemalan potato moth, Tecia solanivora, is a blend where this compound is the major component, accompanied by (Z)-3-dodecenyl acetate and dodecyl acetate. slu.se Field experiments demonstrated that specific ratios of these components are required for effective mating disruption. slu.se

A clear example of synergism is seen in the apple leafroller, Bonagota cranaodes. Its pheromone system involves (E,Z)-3,5-dodecadienyl acetate as the main compound. However, the addition of (Z)-5-dodecenyl acetate and other compounds to create a four-component blend resulted in significantly more attractive traps than those baited with the main compound alone. nih.govdiva-portal.org

Antagonism is an equally important phenomenon, often serving as a mechanism for reproductive isolation between closely related species. For the dogwood borer, Synanthedon scitula, attraction to its complex pheromone blend is strongly antagonized by the addition of as little as 0.5% of (E,Z)-3,13-octadecadienyl acetate. researchgate.net In the case of the codling moth, Cydia pomonella, the addition of certain geometric isomers or the related acetate, (E,E)-8,10-dodecadienyl acetate, can act as strong antagonists to the main pheromone component, codlemone. researchgate.netdiva-portal.org These interactions highlight that the behavioral response of an insect is not determined by a single molecule, but by the perception and processing of a complex chemical signature.

Interactive Table: Examples of Synergistic and Antagonistic Interactions with Dodecenyl Acetate Analogs

| Species | Primary Component | Interacting Compound(s) | Effect | Reference |

|---|---|---|---|---|

| Bonagota cranaodes (Apple Leafroller) | (E,Z)-3,5-Dodecadienyl acetate | (Z)-5-Dodecenyl acetate, (E,Z)-3,5-Tetradecadienyl acetate, (Z)-9-Hexadecenyl acetate | Synergism (four-component blend is more attractive) | nih.govdiva-portal.org |

| Endopiza viteana (Grape Berry Moth) | (Z)-9-Dodecenyl acetate | (Z)-11-Tetradecenyl acetate | Synergism (increases trap capture) | oup.com |

| Endopiza viteana (Grape Berry Moth) | (Z)-9-Dodecenyl acetate | (Z)-9-Dodecenol | Antagonism (reduces trap capture) | oup.com |

| Synanthedon scitula (Dogwood Borer) | (Z,Z)-3,13-Octadecadienyl acetate blend | (E,Z)-3,13-Octadecadienyl acetate | Antagonism (strongly inhibits attraction) | researchgate.net |

Academic Applications in Integrated Pest Management Ipm Strategies

Research on Pheromone-Based Monitoring Techniques

(E)-3-Dodecenyl acetate (B1210297) is a key component in the sex pheromone blend of the Guatemalan potato moth, Tecia solanivora. researchgate.netnih.govinternationaljournalssrg.org Research has demonstrated that lures containing a blend of (E)-3-dodecenyl acetate, (Z)-3-dodecenyl acetate, and dodecyl acetate are effective for monitoring this significant pest of potatoes in Central and South America. slu.se Specifically, a 100:1:20 blend of these compounds has been shown to capture more male moths than the main component alone, highlighting its species-specificity as it did not attract the potato tubermoth, Phthorimaea operculella. slu.se The development of effective monitoring tools is a cornerstone of IPM, enabling growers to detect the presence and density of pest populations to make informed decisions about control measures. bioticapublications.com

Investigation of Mating Disruption Mechanisms and Efficacy in Field Studies

Mating disruption is a proactive IPM strategy that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females, thereby reducing mating and subsequent offspring.

Behavioral Disruption Analysis

Studies on the Guatemalan potato moth, Tecia solanivora, have provided significant insights into the behavioral mechanisms underlying mating disruption using this compound. Research has explored the use of both the naturally occurring female-produced pheromone blend and an "off-blend" ratio of components. researchgate.netnih.gov In both greenhouse and field settings, dispensers releasing these blends have been shown to reduce male attraction to traps baited with either live females or synthetic pheromone lures. researchgate.netnih.govnih.gov

Wind tunnel experiments have further elucidated the behavioral effects. Males pre-exposed to dispensers with either the natural or off-blend formulation showed a significantly reduced response to calling females. researchgate.netnih.gov This effect was found to be reversible, with male responsiveness returning after 24 hours in a clean air environment. researchgate.netnih.gov The primary mechanisms of disruption are believed to be sensory overload, where the high concentration of pheromone desensitizes the male's antennae, and camouflage, where the synthetic pheromone plumes mask the trail leading to a calling female. researchgate.netnih.govoup.com Interestingly, even the off-blend, which is less attractive to males, proved effective in disrupting communication, suggesting that precise mimicry of the female-produced ratio is not essential for successful mating disruption in this species. researchgate.netnih.govnih.gov

Population Suppression Research

Field studies have demonstrated the potential of this compound-based mating disruption to suppress populations of T. solanivora. In a 3-hectare potato field treated with pheromone dispensers, a significant reduction in the number of observed males was noted compared to an untreated control field. nih.gov Over a two-month period, the attraction of males to traps baited with both calling females and synthetic pheromone was strongly suppressed. slu.senih.gov This sustained reduction in male capture indicates a disruption of mating activity, which is expected to lead to a decrease in the pest population over time. The efficacy of this technique can be influenced by factors such as the timing of dispenser application, the load of the active ingredient in the dispensers, and the size of the treated area to mitigate the immigration of already mated females. nih.gov

Development and Evaluation of Controlled-Release Dispenser Technologies

The success of pheromone-based IPM strategies is heavily reliant on the performance of the dispensers used to release the semiochemicals into the environment.

Polymer Matrix Design and Release Kinetics